molecular formula C8H17N3O B14155556 4-Heptanone, semicarbazone CAS No. 3622-68-2

4-Heptanone, semicarbazone

Cat. No.: B14155556
CAS No.: 3622-68-2
M. Wt: 171.24 g/mol
InChI Key: RXOSBDKCDBATQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Heptanone, semicarbazone is an organic compound with the molecular formula C8H17N3O. It is a derivative of 4-heptanone, formed by the condensation reaction between 4-heptanone and semicarbazide. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptanone, semicarbazone can be synthesized through a one-pot reaction involving 4-heptanone, semicarbazide hydrochloride, and a base such as sodium acetate. The reaction typically occurs in a solvent like methanol, and the product is purified through recrystallization using ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same one-pot synthesis method, scaled up for industrial applications. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Heptanone, semicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of the condensation reaction is this compound itself. Further reactions can lead to various derivatives, depending on the reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

3622-68-2

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

(heptan-4-ylideneamino)urea

InChI

InChI=1S/C8H17N3O/c1-3-5-7(6-4-2)10-11-8(9)12/h3-6H2,1-2H3,(H3,9,11,12)

InChI Key

RXOSBDKCDBATQI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NNC(=O)N)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.